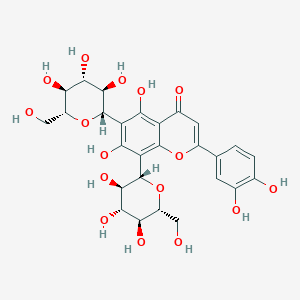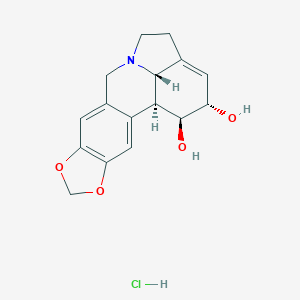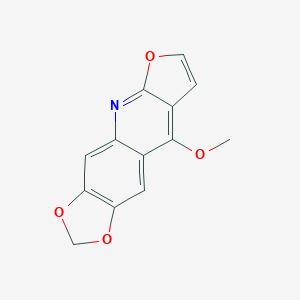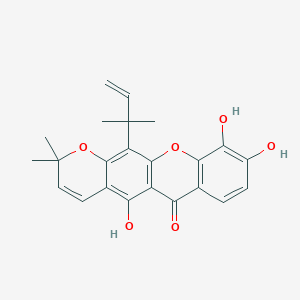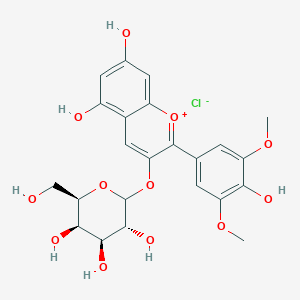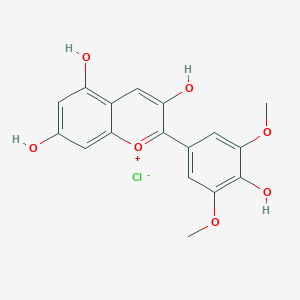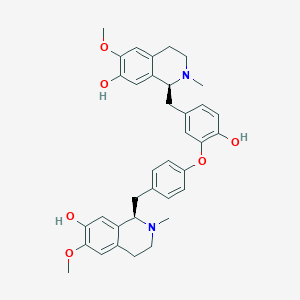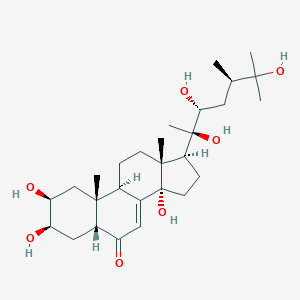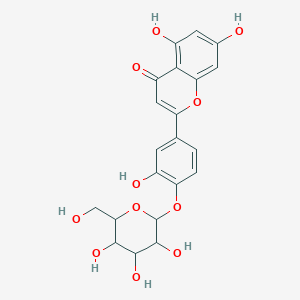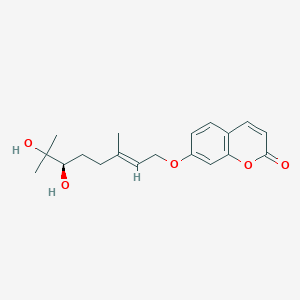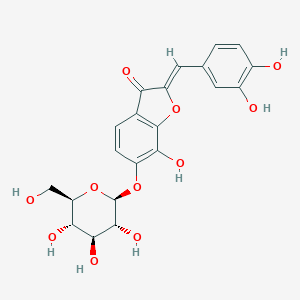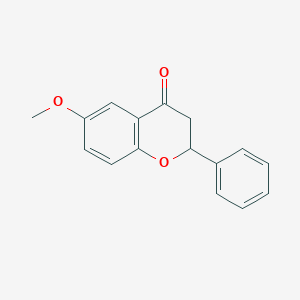
6-Méthoxyflavanone
Vue d'ensemble
Description
6-Methoxyflavanone is a flavonoid compound belonging to the flavanone class. It is characterized by the presence of a methoxy group at the sixth position of the flavanone structure. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as methanol and ethanol, but insoluble in water . It has a melting point of approximately 165-170°C .
Applications De Recherche Scientifique
6-Methoxyflavanone has a wide range of scientific research applications:
Biology: It has been studied for its interaction with DNA and its potential as a DNA-binding agent.
Medicine: 6-Methoxyflavanone exhibits anxiolytic properties and acts as a positive allosteric modulator of γ-amino butyric acid (GABA) responses at human recombinant GABA receptors It has also been investigated for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Mécanisme D'action
Target of Action
The primary targets of 6-Methoxyflavanone are the GABA receptors and the bitter taste receptors hTAS2R39 and hTAS2R14 . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Bitter taste receptors, on the other hand, are involved in the perception of bitterness in many foods and beverages.
Mode of Action
6-Methoxyflavanone acts as a positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABA A receptors . This means it enhances the effect of GABA at these receptors. It is relatively inactive at α1β2 gaba a receptors . It also inhibits the activation of bitter taste receptors hTAS2R39 and hTAS2R14 .
Biochemical Pathways
It is known to interact with the gabaergic system , which plays a crucial role in neuronal excitability, and the bitter taste receptor system , which is involved in the perception of bitterness
Pharmacokinetics
Encapsulation of 6-methoxyflavanone in lipid nanoparticles has been shown to enhance cellular uptake and improve its oral bioavailability .
Result of Action
The modulation of GABA receptors by 6-Methoxyflavanone could potentially have a range of effects at the molecular and cellular level, including potential anxiolytic effects . The inhibition of bitter taste receptors could also impact taste perception .
Analyse Biochimique
Biochemical Properties
The interaction of 6-Methoxyflavanone with calf thymus DNA (ctDNA) was investigated by absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry in the presence and absence of β-cyclodextrin (β-CD) acting as a capping agent . The results are compatible with the possibility of the interaction of dihydrobenzopyran-4-one moiety of 6-Methoxyflavanone with ctDNA as well as with β-CD .
Cellular Effects
6-Methoxyflavanone has been reported to possess a variety of therapeutic effects such as immune-modulating, anti-cancer, and anti-bacteria effects . Encapsulation of 6-Methoxyflavanone in lipid nanoparticles resulted in an enhanced cellular uptake in Caco-2 cells . It also inhibits denatonium benzoate- and epigallocatechin-3-gallate-mediated activation of TAS2R14 and -39 by reversible insurmountable antagonism .
Molecular Mechanism
6-Methoxyflavanone acts as a flumazenil-insensitive positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABA A receptors . It also inhibits denatonium benzoate- and epigallocatechin-3-gallate-mediated activation of TAS2R14 and -39 by reversible insurmountable antagonism .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the activation of TAS2R39 by epicatechin gallate (ECG), one of the main bitter compounds occurring in green tea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavanone structure. The reaction conditions typically involve refluxing the reactants in ethanol or methanol .
Industrial Production Methods: Industrial production of 6-methoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-methoxyflavanone .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavanones or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the flavanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of flavones and other oxidized derivatives.
Reduction: Formation of dihydroflavanones and other reduced forms.
Substitution: Formation of substituted flavanones with various functional groups.
Comparaison Avec Des Composés Similaires
- 4’-Fluoro-6-methoxyflavanone
- 6,3’-Dimethoxyflavanone
- 6-Methoxyflavone
Comparison: 6-Methoxyflavanone is unique in its specific interactions with GABA receptors and its potential anxiolytic and anti-cancer properties. While 4’-fluoro-6-methoxyflavanone and 6,3’-dimethoxyflavanone also exhibit inhibitory behavior towards bitter taste receptors, 6-methoxyflavanone shows a distinct profile in its biological activities .
Propriétés
IUPAC Name |
6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQMHCZHLMHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-04-6 | |
| Record name | 6-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3034-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


